molecular formula C10H7N3O3 B1321603 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid CAS No. 56406-45-2

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Cat. No. B1321603
CAS RN: 56406-45-2
M. Wt: 217.18 g/mol
InChI Key: XIXAYTYRVOIVMM-UHFFFAOYSA-N
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Description

“4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 56406-45-2. It has a molecular weight of 217.18 . The compound is solid in its physical form .


Synthesis Analysis

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The synthesis involved the use of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid in DMF and DCM at 0 °C, treated with HOBT and EDCI .


Molecular Structure Analysis

The IUPAC name for this compound is 6-oxo-2-(2-pyridinyl)-1,6-dihydro-5-pyrimidinecarboxylic acid . The InChI Code for this compound is 1S/C10H7N3O3/c14-9-6 (10 (15)16)5-12-8 (13-9)7-3-1-2-4-11-7/h1-5H, (H,15,16) (H,12,13,14) .


Chemical Reactions Analysis

The chemical characteristics and reactivities of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives, and the products of their modifications have been investigated .


Physical And Chemical Properties Analysis

The compound has a melting point of 330 degrees Celsius . It is solid in its physical form .

Scientific Research Applications

Anti-Fibrosis Activity

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid: derivatives have been synthesized and evaluated for their anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .

Antimicrobial Properties

Pyrimidine derivatives, including those derived from 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid , are known to exhibit antimicrobial activities. This makes them valuable in the design of new drugs to combat microbial infections .

Antiviral Applications

The pyrimidine core structure is also associated with antiviral properties. Research into the derivatives of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid could lead to the development of new antiviral medications .

Antitumor Potential

Compounds containing the pyrimidine moiety have been reported to possess antitumor activities. This suggests that derivatives of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid could be explored for their potential use in cancer therapy .

Chemical Biology and Medicinal Chemistry

The pyrimidine moiety is considered a privileged structure in medicinal chemistry. It is employed in the construction of novel heterocyclic compound libraries with potential biological activities, which is an important component of chemical biology .

Synthesis of Biologically Active Compounds

The compound serves as a starting material for the synthesis of various biologically active compounds. Its derivatives are used in drug discovery for the treatment of human diseases, showcasing the versatility of this scaffold .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . The precautionary statements include P260, P270, P280, P402 + P404 .

Future Directions

The compound and its derivatives have shown potential biological activities. For instance, some derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro , indicating that they might be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-9-6(10(15)16)5-12-8(13-9)7-3-1-2-4-11-7/h1-5H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXAYTYRVOIVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615565
Record name 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

CAS RN

56406-45-2
Record name 1,6-Dihydro-6-oxo-2-(2-pyridinyl)-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56406-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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